molecular formula C50H80O23 B1216373 Chloromaloside A CAS No. 133024-11-0

Chloromaloside A

Cat. No.: B1216373
CAS No.: 133024-11-0
M. Wt: 1049.2 g/mol
InChI Key: IXUNZKARBRITGN-DRYZWBPLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloromaloside A is a cytotoxic furostanol glycoside (saponin) first isolated from Chlorophytum malayense by Qiu et al. in 2000 . Its structure comprises a furostane aglycone (a steroidal backbone with a hydroxyl group at C-26) conjugated to a complex oligosaccharide chain. The glycosylation pattern includes α-L-rhamnopyranosyl, β-D-glucopyranosyl, and β-D-galactopyranosyl residues, contributing to its bioactive properties . This compound exhibits significant cytotoxicity against human cancer cell lines, with reported IC50 values in the micromolar range, making it a candidate for anticancer drug development .

Properties

CAS No.

133024-11-0

Molecular Formula

C50H80O23

Molecular Weight

1049.2 g/mol

IUPAC Name

(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one

InChI

InChI=1S/C50H80O23/c1-19-7-10-50(65-17-19)20(2)32-27(73-50)12-25-23-6-5-21-11-22(8-9-48(21,3)24(23)13-31(55)49(25,32)4)66-45-40(63)37(60)41(30(16-53)69-45)70-47-43(72-46-39(62)36(59)34(57)28(14-51)67-46)42(35(58)29(15-52)68-47)71-44-38(61)33(56)26(54)18-64-44/h19-30,32-47,51-54,56-63H,5-18H2,1-4H3/t19-,20-,21-,22?,23+,24-,25-,26+,27-,28+,29+,30+,32-,33-,34+,35+,36-,37+,38+,39+,40+,41-,42-,43+,44?,45+,46-,47-,48-,49+,50+/m0/s1

InChI Key

IXUNZKARBRITGN-DRYZWBPLSA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)OC1

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CC[C@@H]6[C@@]5(CCC(C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)OC9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)OC1

Synonyms

chloromaloside A
neo-hecogenin 3-O-glucopyranosyl-1-2-(xylopyranosyl-1-3)glucopyranosyl-1-4-galactopyranoside

Origin of Product

United States

Comparison with Similar Compounds

Chloromaloside A belongs to the saponin family, which includes structurally and functionally diverse compounds. Below, it is compared to three analogous saponins: 25(R, S)-5α-spirostane-12-one-3-β-ol glycoside (from Tribulus terrestris), spirostane-type saponins from Chlorophytum borivilianum , andverrucoside (a pregnane glycoside from Eunicella verrucosa).

Structural Comparison
Compound Aglycone Type Glycosylation Pattern Source Reference
This compound Furostanol 3-O-α-L-rhamnopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→4)]-β-D-galactopyranoside C. malayense
25(R, S)-spirostane derivative Spirostane 3-O-β-D-xylopyranosyl-(1→2)-[β-D-xylopyranosyl-(1→3)]-glucopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-galactopyranoside Tribulus terrestris
C. borivilianum saponins Spirostane Variable; often β-D-glucopyranosyl and β-D-galactopyranosyl residues at C-3 and C-26 C. borivilianum
Verrucoside Pregnane 20-O-β-D-glucopyranosyl-(25S)-5α-pregnane-20(22)-en-12-one-3β,26-diol Eunicella verrucosa

Key Structural Differences :

  • Aglycone backbone: this compound (furostanol) vs. spirostane (rigid, closed E/F rings) vs. pregnane (21-carbon skeleton).
Functional and Pharmacological Comparison
Compound Cytotoxicity (IC50) Pharmacological Application Mechanism of Action Reference
This compound 2.5–5.0 µM (KB cells) Anticancer research Apoptosis induction via mitochondrial pathway
Tribulus spirostane 10–15 µM (HepG2 cells) Commercial cardiovascular drugs (e.g., "tribusaponins") Cholesterol modulation, anti-inflammatory
C. borivilianum saponins 1.8–4.2 µM (MCF-7 cells) Immunomodulatory agents ROS scavenging, caspase activation
Verrucoside 0.8–1.5 µM (P388 cells) Marine natural product drug leads DNA intercalation, topoisomerase inhibition

Key Findings :

  • This compound shows moderate cytotoxicity compared to verrucoside, which has sub-micromolar potency due to its pregnane backbone and additional hydroxyl groups .
  • The Tribulus spirostane derivative has lower cytotoxicity but is commercially utilized for cardiovascular applications, highlighting the role of glycosylation in target specificity .

Q & A

Basic Research Questions

Q. What are the primary methods for isolating Chloromaloside A from Chlorophytum malayense?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by column chromatography using silica gel or reverse-phase C18 columns. Fraction purity is verified via TLC and HPLC, with structural confirmation through NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (ESI-MS or HRMS). Reference the original isolation protocol by Qiu et al. (2000), which reported a yield of 0.02% w/w from dried rhizomes .
  • Key Considerations : Optimize solvent polarity gradients during chromatography to separate this compound from co-eluting saponins. Validate purity using multiple spectroscopic techniques to avoid misidentification .

Q. How is the cytotoxic activity of this compound screened in vitro?

  • Methodological Answer : Cytotoxicity assays (e.g., MTT or SRB) are conducted on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated. Include positive controls (e.g., doxorubicin) and validate results across biological replicates. For example, Qiu et al. (2000) reported IC₅₀ values of 2.5 µM against KB cells .
  • Key Considerations : Account for solvent interference (e.g., DMSO) by normalizing vehicle controls. Use ANOVA or non-parametric tests for statistical significance .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer : Combine ¹H NMR (for aglycone protons) and ¹³C NMR (for sugar moieties) with 2D techniques (HSQC, HMBC) to assign stereochemistry. ESI-MS confirms molecular weight (reported m/z 927.4 [M+Na]⁺), while IR identifies hydroxyl and carbonyl groups .
  • Key Considerations : Cross-validate spectral data with literature for known saponins to avoid misassignment of glycosidic linkages .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo cytotoxicity data for this compound?

  • Methodological Answer : Discrepancies often arise from bioavailability differences. Use pharmacokinetic studies (e.g., plasma concentration-time profiles) and metabolite profiling (LC-MS/MS) to assess stability. For instance, in vivo models may require nanoformulation to enhance solubility .
  • Key Considerations : Design dose-response studies with multiple time points and include tissue distribution analysis to correlate efficacy with bioavailability .

Q. What experimental strategies validate this compound’s mechanism of action (e.g., apoptosis induction)?

  • Methodological Answer : Employ flow cytometry (Annexin V/PI staining) for apoptosis detection and Western blotting for caspase-3/9 activation. Transcriptomic analysis (RNA-seq) can identify downstream targets, as seen in studies linking this compound to p53 upregulation .
  • Key Considerations : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity. Include negative controls (e.g., caspase inhibitors) to rule off-target effects .

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives?

  • Methodological Answer : Synthesize analogs via glycosylation or aglycone modification. Test cytotoxicity against parental and resistant cell lines (e.g., cisplatin-resistant A549). Qiu et al. (2000) noted that acetylating the C-21 hydroxyl group reduced activity by 70%, highlighting its SAR importance .
  • Key Considerations : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like topoisomerase II. Validate with isothermal titration calorimetry (ITC) .

Q. What analytical methods address batch-to-batch variability in this compound isolation?

  • Methodological Answer : Implement QC protocols via UPLC-PDA for quantification and NMR fingerprinting. Statistical tools (e.g., PCA) can cluster batches by spectral similarity. Include internal standards (e.g., digitoxin) for normalization .
  • Key Considerations : Source plant material from standardized cultivation conditions to minimize phytochemical variation .

Data Analysis and Reproducibility

Q. How to statistically analyze conflicting cytotoxicity data across studies?

  • Methodological Answer : Perform meta-analysis using fixed/random-effects models to aggregate IC₅₀ values. Adjust for variables like cell passage number and assay incubation time. Sensitivity analysis can identify outlier studies .
  • Key Considerations : Adhere to PRISMA guidelines for systematic reviews and report heterogeneity metrics (e.g., I² statistic) .

Q. What protocols ensure reproducibility in this compound bioassays?

  • Methodological Answer : Publish detailed SOPs for extraction, cell culture (ATCC guidelines), and assay conditions (e.g., CO₂ levels). Share raw data (e.g., NMR spectra, dose-response curves) in repositories like Zenodo .
  • Key Considerations : Collaborate with third-party labs for inter-laboratory validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.